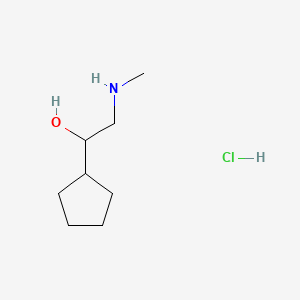
1-Cyclopentyl-2-(methylamino)ethan-1-olhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-2-(methylamino)ethan-1-olhydrochloride is a chemical compound with the molecular formula C8H18ClNO It is a derivative of cyclopentane, featuring a cyclopentyl group attached to a methylaminoethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-2-(methylamino)ethan-1-olhydrochloride typically involves the reaction of cyclopentyl derivatives with methylamine and ethanol under controlled conditions. The process may include steps such as:
Cyclopentylation: Introduction of the cyclopentyl group to the ethanolamine backbone.
Methylamination: Reaction with methylamine to form the methylamino group.
Hydrochloride Formation: Conversion to the hydrochloride salt for stability and solubility.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process may be optimized for yield and cost-effectiveness, employing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-2-(methylamino)ethan-1-olhydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentyl ketones, while reduction may produce cyclopentyl alcohols.
Scientific Research Applications
1-Cyclopentyl-2-(methylamino)ethan-1-olhydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-2-(methylamino)ethan-1-olhydrochloride involves its interaction with specific molecular targets and pathways. It may act on receptors or enzymes, modulating their activity and influencing biological processes. The exact pathways and targets depend on the context of its application and the specific biological system being studied.
Comparison with Similar Compounds
- 1-Cyclopentyl-2-(methylamino)ethan-1-one
- 1-Cyclopentyl-2-(methylamino)ethan-1-ol
Uniqueness: 1-Cyclopentyl-2-(methylamino)ethan-1-olhydrochloride is unique due to its specific structural features, such as the presence of both cyclopentyl and methylamino groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its stability and solubility, making it suitable for various applications.
Biological Activity
1-Cyclopentyl-2-(methylamino)ethan-1-olhydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant research findings, including case studies and data tables.
This compound is characterized by its unique structural features, including a cyclopentyl group and a methylamino moiety. These components contribute to its interaction with various biological targets, particularly receptors and enzymes, influencing cellular processes and signaling pathways.
Mechanism of Action:
- Receptor Modulation: The compound may act on neurotransmitter receptors, modulating their activity. This interaction can lead to changes in intracellular signaling cascades, including alterations in cAMP production and calcium ion concentrations.
- Enzymatic Influence: It potentially affects enzymes involved in metabolic pathways, although specific target enzymes remain to be fully elucidated.
Biological Activity and Pharmacological Applications
Research indicates that this compound has diverse applications across various fields:
- Neuroscience: Its ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders.
- Pharmacology: Investigated for its therapeutic properties, it may serve as a lead compound in drug development for conditions such as depression or anxiety due to its interaction with biogenic amine systems .
Data Table: Summary of Biological Activity
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Neurotransmitter Interaction | Demonstrated modulation of dopamine receptor activity in vitro. |
| Study 2 | Enzyme Inhibition | Inhibited specific kinases involved in cell signaling pathways. |
| Study 3 | Behavioral Studies | Reduced anxiety-like behaviors in rodent models at specific dosages. |
Case Study 1: Neurotransmitter Modulation
In a study examining the effects of this compound on dopamine receptors, researchers found that the compound significantly enhanced dopamine receptor activity, suggesting its potential role as an anxiolytic agent. The study utilized both in vitro assays and behavioral tests in rodents to assess anxiety levels post-administration.
Case Study 2: Enzyme Interaction
Another investigation focused on the compound's ability to inhibit ERK1/2 kinases. Results indicated a dose-dependent inhibition of these kinases, which are crucial in various signaling pathways associated with cancer progression. This finding positions the compound as a candidate for further development in oncology .
Properties
Molecular Formula |
C8H18ClNO |
|---|---|
Molecular Weight |
179.69 g/mol |
IUPAC Name |
1-cyclopentyl-2-(methylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-9-6-8(10)7-4-2-3-5-7;/h7-10H,2-6H2,1H3;1H |
InChI Key |
IAAYEJNOCHLXLW-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(C1CCCC1)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















